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Compound of Interest

Compound Name: 1-Chloro-4-iodobenzene

Cat. No.: B104392

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Chloro-4-iodobenzene, a key intermediate in pharmaceutical and materials science. The
document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) characteristics, supported by experimental protocols and visual diagrams to
facilitate a deeper understanding of its molecular structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen
framework of a molecule. For 1-Chloro-4-iodobenzene, both *H and 3C NMR spectra provide
critical data for structural confirmation.

'H NMR Spectroscopic Data

The 'H NMR spectrum of 1-Chloro-4-iodobenzene is characterized by two sets of doublets in
the aromatic region, consistent with a 1,4-disubstituted benzene ring.
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Parameter 1H NMR (300 MHz, CDCls) IH NMR (89.56 MHz, CDCls)
Chemical Shift (d) 7.593 ppm (d) 7.479 ppm (d)
7.078 ppm (d) 6.941 ppm (d)

] Not explicitly provided in
Coupling Constant (J) J(A,B) =8.41 Hz
search results

Note: The specific coupling constant for the 89.56 MHz spectrum is provided, indicating the
interaction between adjacent protons on the aromatic ring.

3C NMR Spectroscopic Data

The 3C NMR spectrum provides information on the different carbon environments within the

molecule.
Carbon Atom Chemical Shift (8) in ppm (Solvent: CDClIs)
C-ClI 134.9
C-l 91.5
CH (ortho to CI) 130.5
CH (ortho to I) 139.1

Data sourced from a reference in the Canadian Journal of Chemistry, 1977.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their
characteristic vibrational frequencies. The IR spectrum of 1-Chloro-4-iodobenzene displays
key absorptions corresponding to aromatic C-H and C-C bonds, as well as the C-Cl and C-I
bonds.
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Wavenumber (cm~?) Vibrational Mode

~3080 Aromatic C-H Stretch

~1570, 1470, 1390 Aromatic C=C Ring Stretch

~1080 C-ClI Stretch

~1000 In-plane C-H Bend

~820 Out-of-plane C-H Bend (para-disubstitution)
Below 600 C-I Stretch

Note: The exact peak positions can vary slightly depending on the sample preparation method.

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 1-Chloro-4-iodobenzene results in a distinct
fragmentation pattern that can be used for its identification.

m/z Relative Intensity Fragment lon
238/240 High [M]* (Molecular lon)
111/113 High [CeH4CIJ*

75 Moderate [CeHs]*

Note: The presence of chlorine isotopes (3>Cl and 37Cl) results in characteristic M and M+2
peaks for chlorine-containing fragments.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid
organic compounds like 1-Chloro-4-iodobenzene.

NMR Spectroscopy (*H and **C)
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o Sample Preparation: Dissolve approximately 5-20 mg of 1-Chloro-4-iodobenzene in a
deuterated solvent (e.g., 0.6-0.7 mL of CDCIs). The sample should be fully dissolved to
ensure a homogeneous solution.

o Tube Transfer: Filter the solution into a clean 5 mm NMR tube to a height of approximately 4-
5cm.

e Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert
it into the magnet.

e Locking and Shimming: The instrument will lock onto the deuterium signal of the solvent to
stabilize the magnetic field. The magnetic field homogeneity is then optimized through a
process called shimming.

e Acquisition:

o For 'H NMR, a standard pulse sequence (e.g., zg30) is used. Typically, 8 to 16 scans are
acquired with a relaxation delay of 1-2 seconds.

o For 3C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum. A
larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5
seconds) are often necessary due to the lower natural abundance and sensitivity of the
13C nucleus.

e Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate
the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and
referenced (typically to the residual solvent peak or an internal standard like TMS).

FT-IR Spectroscopy (KBr Pellet Method)

o Sample Preparation:

o Thoroughly grind 1-2 mg of 1-Chloro-4-iodobenzene with approximately 100-200 mg of
dry, spectroscopic grade Potassium Bromide (KBr) using an agate mortar and pestle. The
mixture should be a fine, homogeneous powder.

o Transfer the powder to a pellet press die.
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Pellet Formation: Apply several tons of pressure using a hydraulic press to form a
transparent or translucent pellet.

Background Spectrum: Acquire a background spectrum of the empty sample compartment or
a pure KBr pellet to account for atmospheric and instrumental contributions.

Sample Spectrum: Place the sample pellet in the instrument's sample holder and acquire the
IR spectrum.

Data Processing: The sample spectrum is ratioed against the background spectrum to
produce the final transmittance or absorbance spectrum.

Electron lonization Mass Spectrometry (EI-MS)

Sample Introduction: Introduce a small amount of 1-Chloro-4-iodobenzene into the mass
spectrometer, typically via a direct insertion probe for solid samples or after separation by
Gas Chromatography (GC). The sample is vaporized in the ion source.

lonization: The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV). This causes the ejection of an electron from the molecule, forming a
positively charged molecular ion (M*).

Fragmentation: The excess energy imparted during ionization causes the molecular ion to
fragment into smaller, characteristic charged ions.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-
flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded.

Data Representation: The data is presented as a mass spectrum, which is a plot of relative
ion abundance versus m/z.

Visualizations

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationships

between the different techniques and the structural information they provide.
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Caption: Workflow of Spectroscopic Analysis.
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Caption: Key Fragmentation Pathways in EI-MS.
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Caption: Correlation of Spectroscopy and Structure.

 To cite this document: BenchChem. [Spectroscopic Profile of 1-Chloro-4-iodobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b104392#spectroscopic-data-of-1-chloro-4-
iodobenzene-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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